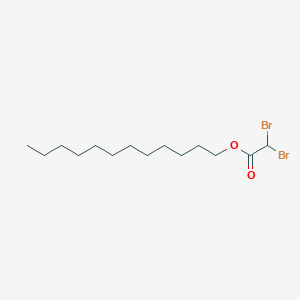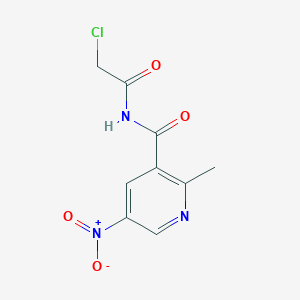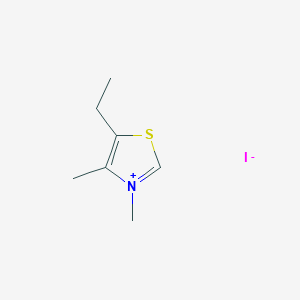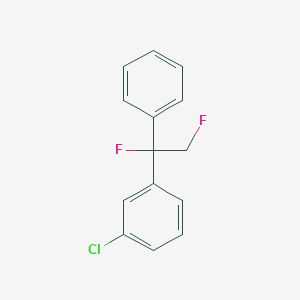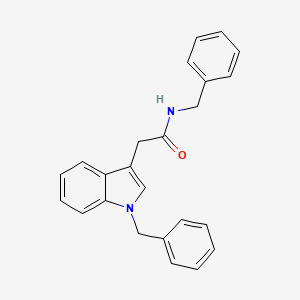
Gadolinium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium iron compounds, such as gadolinium iron garnet (Gd₃Fe₅O₁₂), are notable for their unique magnetic properties and applications in various fields. Gadolinium, a rare earth element, is known for its high magnetic susceptibility and ability to improve the workability and resistance to oxidation of iron and other metals . When combined with iron, gadolinium forms compounds that are particularly useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium iron compounds can be synthesized using various methods, including the sol-gel method, co-precipitation, and hydrothermal synthesis. One eco-friendly approach involves using coconut water-assisted sol-gel methods to create nanocomposites of gadolinium iron garnet and zinc ferrite . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of gadolinium iron compounds often involves the reduction of gadolinium oxide (Gd₂O₃) and iron oxide (Fe₂O₃) in the presence of a reducing agent such as hydrogen or carbon. The resulting product is then subjected to further purification processes to obtain high-purity gadolinium iron compounds .
Chemical Reactions Analysis
Types of Reactions
Gadolinium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium reacts with atmospheric oxygen to form gadolinium oxide (Gd₂O₃), while iron can form iron oxide (Fe₂O₃) under similar conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include gadolinium oxide, iron oxide, and various mixed oxides such as gadolinium iron garnet (Gd₃Fe₅O₁₂) .
Scientific Research Applications
Gadolinium iron compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which gadolinium iron compounds exert their effects is primarily related to their magnetic properties. Gadolinium’s high magnetic moment and ability to alter the magnetic properties of surrounding materials make it useful in MRI and other applications. The compound interacts with molecular targets and pathways by modifying the relaxation times of hydrogen protons, thereby enhancing the contrast in MRI images .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other rare earth iron garnets such as yttrium iron garnet (Y₃Fe₅O₁₂) and terbium iron garnet (Tb₃Fe₅O₁₂). These compounds also exhibit unique magnetic properties and are used in various applications .
Uniqueness
Gadolinium iron compounds are unique due to their high magnetic susceptibility and ability to improve the workability and resistance to oxidation of iron. This makes them particularly valuable in applications requiring high-performance magnetic materials .
Conclusion
Gadolinium iron compounds are versatile materials with significant applications in scientific research, medicine, and industry. Their unique magnetic properties and ability to enhance the performance of other materials make them invaluable in various fields.
Properties
CAS No. |
59977-71-8 |
|---|---|
Molecular Formula |
FeGd |
Molecular Weight |
213.1 g/mol |
IUPAC Name |
gadolinium;iron |
InChI |
InChI=1S/Fe.Gd |
InChI Key |
ZSOJHTHUCUGDHS-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
